Ethyl 6-(piperidin-4-YL)nicotinate

Description

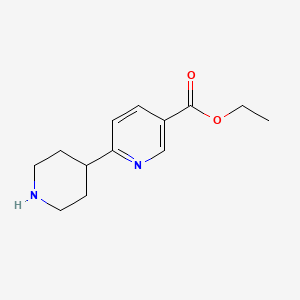

Ethyl 6-(piperidin-4-yl)nicotinate is a heterocyclic compound featuring a nicotinate core substituted at the 6-position with a piperidin-4-yl group. This structure combines the pyridine ring’s electronic properties with the conformational flexibility of the piperidine moiety, making it a versatile intermediate in medicinal chemistry. It is frequently synthesized via nucleophilic substitution reactions, where a chloro-substituted nicotinate precursor reacts with piperidin-4-yl derivatives under reflux conditions (e.g., THF/EtOH or acetonitrile with triethylamine) .

The compound’s pharmacological relevance stems from its structural similarity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, as demonstrated in studies where analogs showed dual inhibitory activity .

Properties

IUPAC Name |

ethyl 6-piperidin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-4-12(15-9-11)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXHAFSBKMMSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(piperidin-4-yl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the piperidine moiety. One common method involves the reaction of ethyl nicotinate with piperidine under appropriate conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be employed to optimize the reaction conditions and achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(piperidin-4-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and halogenated piperidine compounds.

Scientific Research Applications

Ethyl 6-(piperidin-4-yl)nicotinate is a chemical compound with the molecular formula and a molecular weight of 234.29 g/mol . It contains a piperidine ring attached to a pyridine ring, which is further functionalized with an ethyl ester .

Chemical Information

The compound has the following identifiers :

- IUPAC Name : ethyl 6-piperidin-4-ylpyridine-3-carboxylate

- InChI : InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-4-12(15-9-11)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3

- InChIKey : CAXHAFSBKMMSHG-UHFFFAOYSA-N

- SMILES : CCOC(=O)C1=CN=C(C=C1)C2CCNCC2

Computed Properties

Some computed properties of this compound are :

- XLogP3-AA : 1.2

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 4

- Exact Mass : 234.136827821 Da

Potential Applications

While the provided search results do not offer explicit applications for this compound, they do suggest contexts in which similar compounds are used, which may imply potential research directions:

- Anti-fibrotic drug development : Pyrimidine derivatives have shown potential in medicinal chemistry for a wide range of pharmacological activities . For instance, novel 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for their anti-fibrosis activity .

- P2Y12 receptor inhibition : Ethyl 6-(4-((benzylsulfonyl) carbamoyl) piperidin-1-yl)-5-cyano-2-methylnicotinate, a related nicotinate compound, is identified as a non-nucleotide antagonist of the P2Y12 receptor . P2Y12 receptor inhibitors are significant in antithrombotic treatment .

- Radiotracer development : Novel fluorine-18 labeled small-molecule radiotracers are being explored for imaging purposes .

Mechanism of Action

The mechanism of action of Ethyl 6-(piperidin-4-yl)nicotinate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release nicotinic acid, which has known biological effects, including vasodilation and anti-inflammatory properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 6-(piperidin-4-yl)nicotinate belongs to a broader class of substituted nicotinates. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Piperidine Substitution : The benzyl-piperidine analog (compound 15) in exhibits enhanced AChE/BChE inhibition compared to the parent compound, likely due to increased steric bulk and π-π interactions from the benzyl group .

- Electron-Withdrawing Groups : Trifluoromethyl substituents () improve metabolic stability but may reduce solubility .

- Functional Group Diversity : The pentose-modified analog () shows divergent bioactivity (anticancer vs. cholinesterase inhibition), highlighting the impact of polar hydroxyl groups on target selectivity .

Pharmacological and Physicochemical Properties

AChE/BChE Inhibition:

This compound derivatives with benzyl-piperidine substituents (e.g., compound 15) demonstrated potent dual AChE/BChE inhibition (IC₅₀: 0.1–1.2 µM), outperforming simpler analogs lacking aromatic or bulky groups . This suggests that lipophilic substituents enhance binding to cholinesterase hydrophobic pockets.

Solubility and Bioavailability:

- The pentose-bearing analog () exhibits improved solubility due to hydroxyl groups but reduced membrane permeability .

Biological Activity

Ethyl 6-(piperidin-4-YL)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from nicotinic acid, featuring a piperidine moiety that may enhance its biological properties. The synthesis typically involves the reaction of nicotinic acid derivatives with piperidine under specific conditions to yield the target compound. The structural formula can be represented as follows:

Pharmacological Effects

- Antimicrobial Activity : Compounds containing the pyridine nucleus, such as this compound, have shown promising antimicrobial properties. Studies suggest that modifications to the pyridine structure can enhance antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .

- Antitumor Activity : Research indicates that certain derivatives of nicotinic acid exhibit cytotoxic effects on cancer cell lines. This compound may possess similar properties, potentially acting through mechanisms such as cell cycle arrest and apoptosis induction .

- Anti-fibrotic Properties : Recent findings highlight the anti-fibrotic effects of related compounds, which inhibit collagen synthesis in hepatic stellate cells. This suggests that this compound could be explored for therapeutic applications in fibrotic diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that similar compounds inhibit enzymes like collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .

Study on Antimicrobial Activity

A study conducted by Brycki et al. demonstrated that derivatives of pyridine compounds exhibited significant antimicrobial activity against a range of bacteria and fungi. This compound was included in this investigation, showing effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .

Evaluation of Antitumor Effects

In a preclinical evaluation, this compound was tested against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutics .

Anti-fibrotic Activity Assessment

Research assessing the anti-fibrotic potential of related compounds revealed that they significantly reduced collagen expression in vitro. This compound's mechanism likely involves modulation of TGF-β signaling pathways, which are critical in fibrosis development .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Antimicrobial | C. albicans | 30 | |

| Antitumor | HeLa Cells | 15 | |

| Anti-fibrotic | HSC-T6 Cells | 20 |

| Mechanism | Description |

|---|---|

| Receptor Modulation | Interaction with nicotinic receptors |

| Enzyme Inhibition | Inhibition of collagen prolyl-4-hydroxylase |

| Signaling Pathway Modulation | Alteration of TGF-β signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.